![molecular formula C20H33NO9 B062897 [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate CAS No. 172945-26-5](/img/structure/B62897.png)
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate, also known as Ac4GlcNAcMe or Ac4GlcNAcMe2, is a synthetic carbohydrate derivative that has been extensively studied for its potential applications in scientific research. This compound is a member of the N-acetylglucosamine (GlcNAc) family and is widely used as a tool for investigating various biological processes.
作用機序
The mechanism of action of [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate involves its ability to mimic the natural substrates of various enzymes and transcription factors. It has been shown to modulate the activity of enzymes involved in protein glycosylation, such as O-GlcNAc transferase and N-acetylglucosaminyltransferases, and transcription factors involved in gene expression, such as Sp1 and NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of protein glycosylation, cell signaling, and gene expression. It has been used to study the effects of glycosylation on protein folding, stability, and function, as well as the role of glycosylation in disease states such as cancer and diabetes.
実験室実験の利点と制限
One of the main advantages of using [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate in lab experiments is its ability to mimic the natural substrates of various enzymes and transcription factors, allowing for the study of these processes in a controlled environment. However, one limitation of using this compound is its relatively high cost, which may limit its use in some experiments.
将来の方向性
There are several future directions for the use of [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate in scientific research. One potential application is in the study of protein glycosylation in disease states, such as cancer and diabetes. Another potential application is in the development of glycosylated proteins and peptides for use in drug discovery and development. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various biological processes.
合成法
The synthesis of [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate involves several steps, including the protection of the hydroxyl groups on the GlcNAc molecule, followed by acetylation and deprotection. The final product is obtained through the selective acetylation of the 3- and 4-hydroxyl groups of the GlcNAc molecule.
科学的研究の応用
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate has been widely used as a tool for investigating various biological processes, including protein glycosylation, cell signaling, and gene expression. It has been shown to modulate the activity of various enzymes and transcription factors, and has been used as a substrate for the synthesis of glycosylated proteins and peptides.
特性
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO9/c1-6-7-8-9-10-26-20-17(21-12(2)22)19(29-15(5)25)18(28-14(4)24)16(30-20)11-27-13(3)23/h16-20H,6-11H2,1-5H3,(H,21,22)/t16-,17-,18-,19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSSLCQNNAGTQY-LASHMREHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



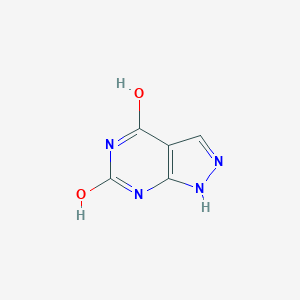
![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)

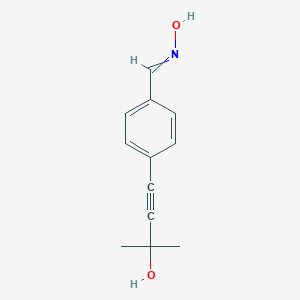

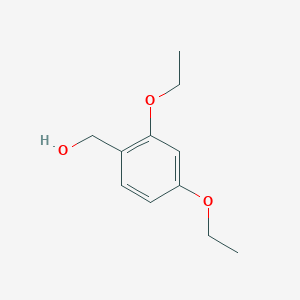
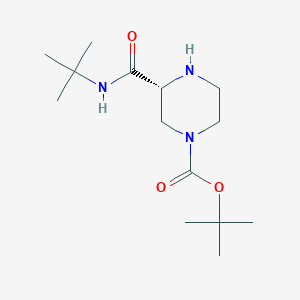
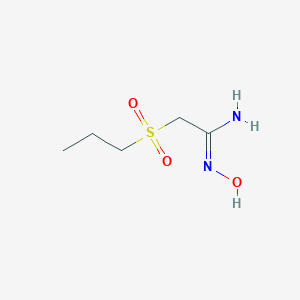


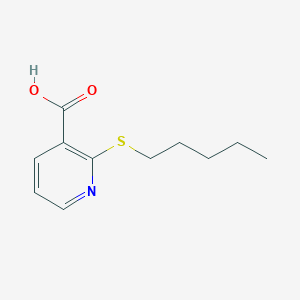
![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)